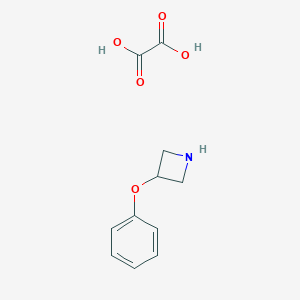
3-Phenoxyazetidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxyazetidine oxalate, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-Phenoxyazetidine oxalate is being explored for its potential therapeutic applications, particularly in the treatment of various diseases:
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits significant inhibitory effects on cancer cell lines. For example, it has shown an IC50 value of approximately 480 nM against GSK-3β, which is a target in cancer therapy .
- Neuroprotective Effects : Research suggests that this compound may protect neurons from damage in neurodegenerative models, indicating potential applications in treating conditions like Alzheimer's disease.
- Anti-inflammatory Properties : In vitro studies demonstrate that the compound can reduce pro-inflammatory cytokines in macrophages, suggesting its utility in managing chronic inflammatory diseases.
Chemical Synthesis
The compound serves as an important building block in organic synthesis, enabling the creation of more complex molecules. Its oxalate form is particularly valuable due to its stability and reactivity, facilitating further modifications that can lead to novel pharmaceuticals .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with detailed analysis showing enhanced apoptosis rates compared to control groups. This positions the compound as a candidate for further development in oncological therapies.
Case Study 2: Neuroprotection
In research focusing on neurodegeneration, this compound was tested in models of oxidative stress. The findings revealed that the compound significantly mitigated neuronal death caused by neurotoxic agents, supporting its potential use in neuroprotective strategies .
Propiedades
Número CAS |
132924-57-3 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
oxalic acid;3-phenoxyazetidine |
InChI |
InChI=1S/C9H11NO.C2H2O4/c1-2-4-8(5-3-1)11-9-6-10-7-9;3-1(4)2(5)6/h1-5,9-10H,6-7H2;(H,3,4)(H,5,6) |
Clave InChI |
SJAQQUXPBCFIDC-UHFFFAOYSA-N |
SMILES |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
SMILES canónico |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
Sinónimos |
3-PHENOXY-AZETIDINE OXALATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















